[2-(Azepan-1-yl)pyridin-4-yl]methanamine dihydrochloride chemical properties and molecular weight
[2-(Azepan-1-yl)pyridin-4-yl]methanamine dihydrochloride chemical properties and molecular weight
An In-depth Technical Guide to [2-(Azepan-1-yl)pyridin-4-yl]methanamine Dihydrochloride
This document provides a comprehensive technical overview of [2-(Azepan-1-yl)pyridin-4-yl]methanamine dihydrochloride, a substituted pyridine derivative with significant potential in synthetic and medicinal chemistry. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, synthesis, and handling.
Introduction: The Significance of Substituted Pyridines
Substituted pyridines are a cornerstone in modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. [2-(Azepan-1-yl)pyridin-4-yl]methanamine dihydrochloride belongs to this vital class of molecules. Its structure, featuring a pyridine ring substituted with a nucleophilic azepane group at the 2-position and an aminomethyl group at the 4-position, presents a versatile platform for chemical elaboration. The dihydrochloride salt form enhances its stability and aqueous solubility, making it a convenient precursor for various synthetic transformations. Understanding the fundamental properties and reactivity of this compound is crucial for its effective application in the design and synthesis of novel chemical entities with potential biological activity.
Compound Identification and Physicochemical Properties
Accurate identification and characterization are paramount in any chemical research endeavor. The key identifiers and computed physicochemical properties for [2-(Azepan-1-yl)pyridin-4-yl]methanamine and its dihydrochloride salt are summarized below.
Chemical Structure
The molecular structure consists of a central pyridine ring functionalized at two key positions. The azepane ring, a seven-membered saturated heterocycle, is attached via its nitrogen atom to the C2 position of the pyridine. The C4 position is substituted with a methanamine group.
Caption: Chemical structure of [2-(Azepan-1-yl)pyridin-4-yl]methanamine dihydrochloride.
Data Summary Table
| Property | Value | Source(s) |
| IUPAC Name | [2-(Azepan-1-yl)pyridin-4-yl]methanamine;dihydrochloride | N/A |
| Molecular Formula | C₁₂H₂₁Cl₂N₃ | [1] |
| Molecular Weight | 278.23 g/mol | Calculated |
| Monoisotopic Mass | 205.1579 Da (for the free base) | [1] |
| CAS Number | Not explicitly available in search results. | |
| Appearance | Expected to be a solid, likely crystalline. | Inferred |
| Solubility | Expected to be soluble in water and polar organic solvents. | Inferred |
Note: The molecular weight is calculated for the dihydrochloride salt (C₁₂H₁₉N₃ + 2HCl). The monoisotopic mass is for the free base as provided by PubChem.
Synthesis and Reactivity
The synthesis of polysubstituted pyridines is a well-established field in organic chemistry.[2] The construction of [2-(Azepan-1-yl)pyridin-4-yl]methanamine dihydrochloride would likely proceed through a multi-step sequence involving the sequential functionalization of a pre-functionalized pyridine core.
Plausible Synthetic Workflow
A logical synthetic approach would involve the nucleophilic aromatic substitution (SNAr) of a di-halosubstituted pyridine, followed by the introduction of the aminomethyl group.
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Nucleophilic Aromatic Substitution (SNAr): Starting with a precursor like 2,4-dichloropyridine, a regioselective SNAr reaction with azepane can be performed. The 2-position of the pyridine ring is generally more susceptible to nucleophilic attack than the 4-position, especially when activated.[3] This step would yield 2-(azepan-1-yl)-4-chloropyridine. The reaction is often carried out in a polar aprotic solvent, such as DMF or NMP, and may be facilitated by heat or microwave irradiation.[4]
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Introduction of the Aminomethyl Group: The remaining chloro-substituent at the 4-position can then be converted to the aminomethyl group. This is commonly achieved through a two-step process:
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Cyanation: A palladium-catalyzed cyanation (e.g., using Zn(CN)₂) or a nucleophilic substitution with a cyanide salt would introduce a nitrile group at the 4-position, yielding 2-(azepan-1-yl)pyridine-4-carbonitrile.
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Reduction: The nitrile group is then reduced to the primary amine. This reduction can be accomplished using various reagents, such as lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂/Raney Nickel), or other metal hydrides.[5]
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Salt Formation: The final free base is then treated with hydrochloric acid (typically dissolved in a suitable solvent like diethyl ether or isopropanol) to precipitate the dihydrochloride salt.
Caption: Plausible synthetic workflow for the target compound.
Reactivity Profile
The reactivity of [2-(Azepan-1-yl)pyridin-4-yl]methanamine is governed by its three key functional components:
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Primary Amine (Aminomethyl group): This group is a potent nucleophile and can readily undergo reactions such as acylation, alkylation, sulfonylation, and reductive amination to form a wide array of derivatives.
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Pyridine Ring Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it basic and allows for N-alkylation or N-oxidation. However, in the dihydrochloride salt form, this nitrogen is protonated, which significantly reduces its nucleophilicity and basicity.
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Azepane Nitrogen: The nitrogen of the azepane ring is a tertiary amine. It is also basic and can be protonated.
Applications in Research and Development
The structural motifs present in [2-(Azepan-1-yl)pyridin-4-yl]methanamine dihydrochloride make it a valuable building block in drug discovery.
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Scaffold for Library Synthesis: The primary amine serves as a convenient handle for parallel synthesis, allowing for the rapid generation of libraries of amides, sulfonamides, or secondary/tertiary amines. These libraries can be screened for activity against various biological targets.
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Bioisosteric Replacement: The 2-aminopyridine scaffold is often considered a bioisostere for other aromatic systems in drug design.[6] The unique substitution pattern of this compound could be explored in lead optimization programs to improve pharmacokinetic or pharmacodynamic properties.
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Potential Biological Activity: While no specific biological activity data for this exact compound was found in the search results, related aminomethyl-pyridine structures have been investigated as inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4).[5][7]
Experimental Protocol: N-Acylation of the Primary Amine
The following is a representative, generalized protocol for the acylation of the primary amine of [2-(Azepan-1-yl)pyridin-4-yl]methanamine. This illustrates a common synthetic transformation utilizing this building block.
Objective: To synthesize N-{[2-(azepan-1-yl)pyridin-4-yl]methyl}acetamide.
Materials:
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[2-(Azepan-1-yl)pyridin-4-yl]methanamine dihydrochloride
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Acetyl chloride or Acetic anhydride
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A suitable non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
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Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
Procedure:
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Neutralization: Suspend [2-(Azepan-1-yl)pyridin-4-yl]methanamine dihydrochloride (1.0 eq) in the chosen anhydrous solvent.
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Add the non-nucleophilic base (at least 2.2 eq) to neutralize the dihydrochloride and free the amine. Stir for 15-30 minutes at room temperature.
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Acylation: Cool the reaction mixture in an ice bath (0 °C).
-
Slowly add the acylating agent (acetyl chloride or acetic anhydride, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
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Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated product.
Caption: General workflow for N-acylation.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
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Toxicity: Aminopyridines can be toxic if ingested, inhaled, or absorbed through the skin.[8] The hydrochloride salt may be corrosive or irritating to the skin, eyes, and respiratory tract.
Conclusion
[2-(Azepan-1-yl)pyridin-4-yl]methanamine dihydrochloride is a structurally interesting and synthetically versatile chemical building block. Its combination of a nucleophilic primary amine, a tertiary amine within the azepane ring, and a pyridine core makes it an attractive starting material for the synthesis of diverse chemical libraries aimed at drug discovery and development. A thorough understanding of its chemical properties, reactivity, and proper handling procedures is essential for its successful application in the laboratory.
References
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Journal of the Chemical Society, Dalton Transactions. (n.d.). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). RSC Publishing. Retrieved March 17, 2026, from [Link]
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Alkali Metals. (n.d.). Best 2-Amino-Pyridine Manufacturers & Suppliers in USA. Retrieved March 17, 2026, from [Link]
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PubChem. (n.d.). [2-(azepan-1-yl)pyridin-4-yl]methanamine dihydrochloride. Retrieved March 17, 2026, from [Link]
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PubChem. (n.d.). Pyridin-4-ylmethanamine dihydrochloride. Retrieved March 17, 2026, from [Link]
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National Institutes of Health. (2010, October 5). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. PMC. Retrieved March 17, 2026, from [Link]
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ACS Publications. (2010, October 5). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. ACS Medicinal Chemistry Letters. Retrieved March 17, 2026, from [Link]
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PubChem. (n.d.). Pyridin-4-ylmethanamine hydrochloride. Retrieved March 17, 2026, from [Link]
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Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. RSC Publishing. Retrieved March 17, 2026, from [Link]
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